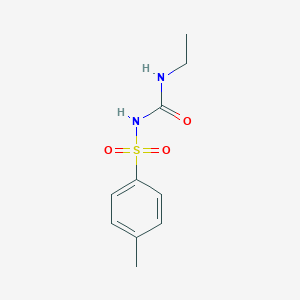

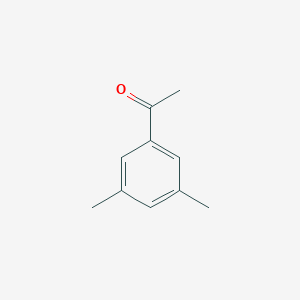

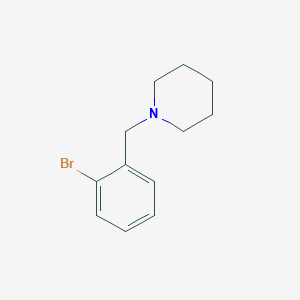

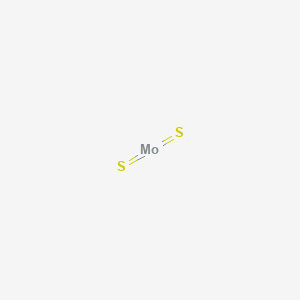

1-(2-Bromobenzyl)piperidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzyl piperidine derivatives often involves palladium-catalyzed reactions, where the presence of a palladium catalyst leads to the formation of biaryl compounds through a C-H insertion mechanism. Satyanarayana and Maier (2008) describe a process where piperdin-2-ones with a 2-bromobenzyl substituent undergo aryl palladium species insertion into the allylic C-H bond, eventually leading to biaryl bond formation via a metallacycle containing Pd(II) (Satyanarayana & Maier, 2008). This illustrates a method potentially adaptable for the synthesis of 1-(2-Bromobenzyl)piperidine.

Molecular Structure Analysis

The molecular structure of benzyl piperidine derivatives is often characterized using crystallography and spectroscopic methods. For instance, Xue Si-jia (2011) synthesized a related compound and characterized it through single-crystal X-ray diffraction, revealing a nonplanar molecule with a chair conformation for the piperidine ring and specific dihedral angles between the pyridine and benzene rings, providing insights into the spatial arrangement that could be similar in 1-(2-Bromobenzyl)piperidine (Xue, 2011).

Aplicaciones Científicas De Investigación

Chemotherapeutic Agents : Compounds similar to "1-(2-Bromobenzyl)piperidine", like 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, have been analyzed for their potential as chemotherapeutic agents. These compounds have shown different molecular conformations and intermolecular interactions which are crucial for their stability and reactivity. They also bind at the active site of human sphingosine kinase 1, a cancer target (Al-Mutairi et al., 2021).

Formation of Biaryl Compounds : The reaction of piperdin-2-ones with a 2-bromobenzyl substituent in the presence of a palladium catalyst leads to the formation of biaryl compounds. This formation involves a C-H insertion of the aryl palladium species into the allylic C-H bond of the piperidinone, which is a crucial step in synthetic chemistry (Satyanarayana & Maier, 2008).

Antiplatelet Aggregation Activity : Novel carbamoylpiperidine analogues have been synthesized and evaluated for their platelet aggregation inhibitory activity. This research is significant in the development of antiplatelet drugs, which are crucial in the treatment of cardiovascular diseases (Youssef et al., 2011).

Synthesis of Metal Complexes : 1-(2-Bromobenzyl)piperidine derivatives have been used in the synthesis of mononuclear nickel(II) and copper(II) complexes. These complexes have applications in materials science and catalysis (Manonmani et al., 2000).

Inhibition of Coactivator-Associated Arginine Methyltransferase 1 : Specific derivatives of 1-(2-Bromobenzyl)piperidine have shown potential in inhibiting CARM1, which is valuable for treating hormone-dependent tumors such as prostate and breast cancers (Cheng et al., 2011).

Enzymatic Kinetic Resolution : Piperidine derivatives have been used in the enzymatic kinetic resolution for the synthesis of natural and synthetic compounds. This method is crucial for the production of enantiopure compounds used in various pharmaceutical applications (Perdicchia et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Piperidine derivatives, including 1-(2-Bromobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacokinetics profile and brain uptake of piperidine derivatives as single drugs or in combination with other drugs .

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWAILJEPQMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586198 | |

| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)piperidine | |

CAS RN |

1459-22-9 | |

| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Bromophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)